AGA protein
Description
Historical Context and Discovery
The discovery of AGA unfolded through mid-20th century biochemical investigations into lysosomal storage disorders. Key milestones include:
Early work demonstrated AGA’s thermolability and optimal activity at alkaline pH (7.7–9.0), contrasting with typical lysosomal enzymes. The 1995 crystal structure revealed its heterotetrameric (αβ)₂ configuration, with autocatalytic processing generating the active site’s N-terminal threonine nucleophile. These findings resolved longstanding questions about AGA’s unusual lysosomal activation mechanism.
Classification within the Amidohydrolase Superfamily
AGA belongs to the amidohydrolase superfamily (EC 3.5.1.26), characterized by:
- (β/α)₈ Barrel Fold : A conserved structural motif housing the catalytic site.
- N-Terminal Nucleophile (NTN) Mechanism : Autoprocessing generates a catalytic threonine (Thr206 in humans) whose α-amino group acts as a general base.
- Metal-Independent Hydrolysis : Unlike many amidohydrolases, AGA operates without metal cofactors.
Table 1: Enzymatic Classification of AGA
Structural analyses show that AGA’s active site pocket accommodates the asparagine-oligosaccharide substrate through hydrogen bonding with residues Tyr96, Asp163, and Asn172. The enzyme’s specificity for free α-amino/α-carboxyl asparagine distinguishes it from peptide-N-glycosidases.
Nomenclature and Alternative Designations
AGA has been referenced under multiple systematic and common names:
- Systematic Name : N⁴-(β-N-acetyl-D-glucosaminyl)-L-asparagine amidohydrolase.
- Common Names : Glycosylasparaginase, aspartylglucosaminidase, 1-aspartamido-β-N-acetylglucosamine amidohydrolase.
- Gene Symbol : AGA (human locus: 4q34.3).
The enzyme’s dual nomenclature reflects its discovery through both disease research (aspartylglucosaminuria) and glycobiology studies. The AGA gene spans ~14 kb, encoding a 346-residue precursor (UniProt: P20933) that undergoes proteolytic maturation into α (24 kDa) and β (17 kDa) subunits.
Evolutionary Conservation and Significance
AGA orthologs occur universally in eukaryotes, with notable conservation in catalytic residues and activation mechanisms:
Table 2: Evolutionary Conservation of AGA
The enzyme’s evolutionary persistence underscores its critical role in nitrogen recycling via glycoprotein turnover. Pathogenic mutations (e.g., Finnish founder variant Cys163Ser) cluster in regions essential for subunit interaction and active site architecture. Comparative studies in model organisms continue to elucidate conserved features of lysosomal enzyme trafficking and activation.
Properties
CAS No. |
139532-53-9 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Synonyms |
AGA protein |
Origin of Product |
United States |
Scientific Research Applications
Gene Therapy Applications
Recent studies have highlighted the potential of gene therapy using AGA to treat lysosomal storage diseases. One significant study utilized adeno-associated virus serotype 9 (AAV9) to deliver the AGA gene to Aga −/− mice, which lack functional AGA. The results demonstrated:
- Increased AGA Activity : Following treatment, there was a dose-dependent increase in AGA activity in serum and tissues over 18 months.
- Reduction of Substrate Accumulation : The levels of GlcNAc-Asn, a substrate that accumulates in AGA deficiency, were significantly reduced in treated mice.
- Improved Neurological Function : Behavioral tests indicated restored locomotor activity and reduced gliosis in the brain compared to untreated controls.
These findings suggest that AAV9-mediated delivery of AGA could be a viable therapeutic approach for patients with aspartylglucosaminuria and related disorders .
Bioinformatics and Gene Expression Analysis
In addition to therapeutic applications, bioinformatics studies have provided insights into the role of AGA in various biological processes. For instance, a recent analysis identified differentially expressed genes (DEGs) associated with AGA deficiency. Key findings include:
- Down-Regulated Genes : 184 genes were found to be down-regulated in patients with aspartylglucosaminuria compared to healthy individuals.
- Functional Networks : The DEGs were analyzed using protein-protein interaction networks, revealing critical pathways involved in skin and hair follicle development, which may be affected by AGA dysfunction .
This type of analysis is essential for understanding the broader implications of AGA activity on cellular functions and disease mechanisms.
Case Study 1: Gene Therapy Efficacy
A clinical trial involving the administration of AAV9/AGA demonstrated significant improvements in patients with aspartylglucosaminuria. The trial focused on:
- Patient Selection : Individuals diagnosed with aspartylglucosaminuria were selected based on specific inclusion criteria.
- Treatment Protocol : Participants received a single intravenous dose of AAV9/AGA.
- Outcome Measures : Key metrics included changes in serum enzyme levels, neurological assessments, and quality of life indicators.
Results showed sustained increases in serum AGA levels and improvements in clinical symptoms over a follow-up period of 12 months .
Case Study 2: Bioinformatics Insights
A comprehensive bioinformatics study utilized gene expression data from patients with aspartylglucosaminuria to explore the impact of AGA deficiency on skin biology. The study revealed:
Comparison with Similar Compounds
Comparison of Aspartylglucosaminidase (AGA) with Similar Lysosomal Enzymes
Enzymatic Activity and Substrate Specificity
AGA hydrolyzes the N-glycosidic bond in asparagine-linked glycoproteins. It shares functional parallels with:
- N-Acetyl-α-Glucosaminidase (NAGA): Another lysosomal hydrolase that cleaves N-acetylglucosamine residues. Unlike AGA, NAGA activity is measured by subtracting AGA activity in assays using 4-methylumbelliferyl substrates .
- β-Hexosaminidase: Involved in ganglioside degradation. While β-hexosaminidase requires a multi-subunit complex for activity, AGA functions as a monomer .
Table 1: Enzymatic Properties of Lysosomal Hydrolases
Pharmacological Chaperone Therapy (PCT)
AGA mutants (e.g., T122K) show improved folding and activity when treated with small molecules like betaine and glycine , which mimic substrate analogs. This contrasts with PCT for Gaucher disease, where miglustat (a glucose analog) is used . Methylxanthines (e.g., caffeine) also enhance AGA splicing efficiency in vitro, a mechanism less common in other lysosomal enzymes .
Comparison of EhpF with Other ANL Superfamily Enzymes
EhpF catalyzes adenylation in AGA biosynthesis. Key distinctions from homologs include:
- Structural Flexibility : EhpF lacks the conserved "lysine clamp" seen in acyl-CoA synthetases, enabling unique substrate recognition .
- Phenazine Analogs: AGA’s antimicrobial activity parallels pyocyanin, a virulence factor in Pseudomonas aeruginosa. However, AGA lacks pyocyanin’s redox-cycling toxicity .
Immunogenicity and Biotechnological Relevance
Recombinant AGA produced in CHO cells shows lower immunogenic risk compared to larger host cell proteins (HCPs). Only 2/348 amino acids in AGA bind HLA alleles, contrasting with CTLA4-Ig (a common therapeutic protein with higher epitope density) .
Research Findings and Implications
Mutant AGA Rescue : Betaine increases AGA activity in AGU fibroblasts by 2.5-fold, suggesting PCT feasibility .
EhpF’s Evolutionary Role : EhpF’s atypical structure highlights divergent evolution in secondary metabolite pathways .
Splicing Therapy: Caffeine (7.5 mM) boosts AGA-luciferase fusion protein expression by 1.8x, offering a novel AGU treatment avenue .
Preparation Methods
Recombinant Expression Systems for AGA Protein Production
Recombinant DNA technology has revolutionized AGA preparation, enabling scalable production with post-translational modifications essential for enzymatic activity. The baculovirus-insect cell system (e.g., Spodoptera frugiperda Sf9 cells) is widely adopted due to its capacity to handle human-derived lysosomal enzymes. In this system, AGA is expressed as a full-length protein (24–346 amino acids) with a C-terminal His-tag, achieving >90% purity post-purification . Autocatalytic processing cleaves the proenzyme into α (27 kDa) and β (17 kDa) subunits, a prerequisite for activation . Comparative studies highlight challenges in bacterial systems (e.g., E. coli), which often yield insoluble aggregates lacking glycosylation, whereas mammalian systems (e.g., HEK293) offer native-like glycosylation but at higher costs .
Cell Lysis and Sub-cellular Fractionation Strategies
Lysosomal localization necessitates tailored lysis and fractionation to isolate AGA from contaminating cytosolic proteins. Mechanical lysis alone disrupts organelles, necessitating stepwise detergent-based fractionation. Thermo Fisher’s PERs (Protein Extraction Reagents) and GPCR-specific detergents solubilize membrane-bound proteins while preserving lysosomal integrity . Differential centrifugation enriches lysosomal fractions, with sucrose density gradients further separating organelles. For example, a protocol combining 0.5% Triton X-100 and protease inhibitors yields lysosomal extracts with 3.2-fold higher AGA activity compared to whole-cell lysates .
| Reagent Type | Application | Example Products |
|---|---|---|
| Total PERs | Whole-cell extraction | M-PER, RIPA buffer |
| Fractionation reagents | Organelle-specific enrichment | NE-PER, Mem-PER |
| Detergents | Membrane protein solubilization | Surfact-Amps, Triton X-100 |
Chromatographic Purification Techniques
Chromatography remains the cornerstone of AGA purification, with affinity methods dominating due to the prevalence of His-tagged constructs. Immobilized metal affinity chromatography (IMAC) using Ni-NTA resins captures His-tagged AGA with >85% efficiency . Subsequent polishing steps employ ion exchange (IEX) and size exclusion chromatography (SEC). Anion-exchange (Q Sepharose) at pH 7.4 separates AGA isoforms, while SEC (Superdex 200) removes aggregates, achieving monomeric purity of 98% . Hydrophobic interaction chromatography (HIC) with phenyl Sepharose resolves hydrophobic contaminants, critical for assays sensitive to lipid interactions .
Post-translational Modifications and Activation
AGA’s functionality hinges on autocatalytic cleavage at acidic pH (4.5–5.0), a process mimicking lysosomal conditions. Proenzyme incubation at 37°C for 24 hours in citrate buffer induces self-processing, confirmed by SDS-PAGE shifts from 45 kDa (proenzyme) to 27/17 kDa (mature subunits) . Glycosylation analysis via PNGase F treatment reveals N-linked glycans at Asn203 and Asn337, essential for endoplasmic reticulum exit and lysosomal trafficking . Site-directed mutagenesis of the catalytic Thr206 residue abolishes activity, validating the nucleophilic mechanism .
Quality Control and Activity Assays
Rigorous quality control ensures AGA’s suitability for functional studies. SDS-PAGE under reducing conditions confirms subunit stoichiometry, while endotoxin levels (<1 EU/µg) are verified via Limulus amebocyte lysate assays . Enzymatic activity is quantified fluorometrically using the substrate 4-methylumbelliferyl-β-D-glucosaminide, with one unit defined as 1 µmol substrate hydrolyzed per hour at 37°C . Clinical validations demonstrate a linear activity range of 0.1–10 µg/mL, with inter-assay CVs <8% .
Q & A
Q. What experimental methodologies are utilized to confirm changes in AGA protein expression following genetic knockdown, and how are these validated?
To validate this compound expression changes post-knockdown, researchers typically employ a multi-method approach. Initial quantification via iTRAQ-based proteomics identifies differential expression, followed by Western blotting for protein-level confirmation using specific antibodies. Concurrent qPCR analysis of mRNA levels ensures transcriptional changes align with proteomic data, distinguishing post-transcriptional effects. This tripartite validation mitigates platform-specific biases and strengthens mechanistic insights .
Q. How is total protein content normalization performed in assays measuring this compound levels, and why is this critical?
Total protein normalization involves quantifying cellular lysates using assays like Bradford or BCA , with results expressed as µg/mg of total protein. This controls for variations in sample loading and extraction efficiency. For example, placental studies normalize biomarker concentrations (e.g., IGF-I) to total protein content to ensure comparability across samples. Failure to normalize risks skewed interpretations of this compound expression .
Q. Which bioinformatics tools are recommended to analyze AGA codon usage patterns in transcriptomic datasets?
Codon usage analysis, particularly for AGA-enriched genes, can be performed using custom codon-counting databases and visualization tools. These identify codon clusters (e.g., AGA-AGA doublets) and correlate them with translational efficiency. For ribosomal proteins, tools like STRING or specialized algorithms highlight codon bias trends, linking them to protein synthesis rates .
Advanced Research Questions
Q. In proteomic studies, how can researchers differentiate the impact of AGA codon bias from mRNA-level changes on protein expression?
Researchers integrate proteomic and transcriptomic datasets (e.g., microarrays) to exclude proteins with concordant mRNA-protein changes. Remaining candidates are analyzed for AGA/GAA codon enrichment using codon-counting algorithms. Statistical comparisons (e.g., Fisher’s exact test) identify codon frequency disparities between regulated and non-regulated proteins, isolating translation-level effects mediated by tRNA modifications (e.g., Trm9) .
Q. What network analysis approaches are employed to elucidate this compound's functional interactions in cancer cell proliferation?
STRING software constructs protein-protein interaction (PPI) networks from differentially expressed proteins (DEPs). For AGA, network centrality metrics (e.g., degree, betweenness) prioritize nodes with high connectivity. Experimental validation (e.g., co-immunoprecipitation) confirms interactions with proliferation-associated proteins like HMGCS1 or COL3A1, revealing AGA’s role in regulatory networks .
Q. How should discrepancies between this compound and mRNA expression data be methodologically addressed in mechanistic studies?
Discrepancies require multi-omics reconciliation :
Q. What experimental designs are essential to study the role of tRNA modifications in AGA codon-mediated translation regulation?
Key designs include:
- Trm9 knockout models to abolish tRNA modifications.
- Codon-optimized reporters (AGA vs. synonymous codons) transfected into wild-type and mutant cells.
- Ribosome profiling under stress conditions (e.g., oxidative stress) to quantify translation elongation rates.
- Quantitative proteomics to track expression changes in AGA codon-enriched proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
